Withaferin A

Descripción general

Descripción

Este compuesto ha captado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades anticancerígenas, antiinflamatorias e inmunomoduladoras . Withaferin A es un withanólido fundamental que ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Withaferin A se puede sintetizar a través de varios métodos, incluido el uso de extractos naturales de Withania somnifera. Un método común implica la aislación de this compound de la planta mediante técnicas de extracción con solventes. El compuesto también se puede sintetizar utilizando reacciones químicas que involucran la formación de la estructura de lactona esteroidea .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción a gran escala de Withania somnifera. El material vegetal se somete a extracción con solventes, seguida de procesos de purificación como la cromatografía para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Withaferin A experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados con actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar el anillo de lactona, lo que lleva a cambios en las propiedades del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula, mejorando su actividad biológica.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo para reacciones de reducción.

Reactivos de sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound que exhiben diferentes actividades biológicas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Química: Withaferin A se utiliza como material de partida para la síntesis de compuestos novedosos con posibles aplicaciones terapéuticas.

Biología: El compuesto se estudia por sus efectos sobre los procesos celulares, incluida la apoptosis y la autofagia.

Medicina: this compound ha mostrado promesa como agente anticancerígeno, con estudios que demuestran su capacidad para inhibir el crecimiento tumoral e inducir la muerte celular en células cancerosas

Industria: this compound se utiliza en el desarrollo de formulaciones farmacéuticas y como compuesto bioactivo en nutracéuticos

Mecanismo De Acción

Withaferin A ejerce sus efectos a través de múltiples mecanismos:

Inducción de apoptosis: this compound induce la muerte celular programada en células cancerosas al activar las vías apoptóticas.

Inhibición de la angiogénesis: El compuesto inhibe la formación de nuevos vasos sanguíneos, restringiendo así el crecimiento tumoral.

Modulación de las vías de señalización: this compound afecta diversas vías de señalización, incluida la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), que juega un papel en la inflamación y el cáncer

Comparación Con Compuestos Similares

Withaferin A forma parte de un grupo de compuestos conocidos como withanólidos, que comparten una estructura de lactona esteroidea similar. Algunos compuestos similares incluyen:

- Withanone

- Withanolide D

- Withanolide E

Singularidad de this compound: this compound destaca por sus potentes propiedades anticancerígenas y antiinflamatorias. Se ha demostrado que es más eficaz en ciertas pruebas biológicas en comparación con otros withanólidos .

Actividad Biológica

Withaferin A (WFA), a bioactive compound derived from the plant Withania somnifera, has garnered significant attention in recent years due to its multifaceted biological activities, particularly in the fields of oncology, immunology, and neurology. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

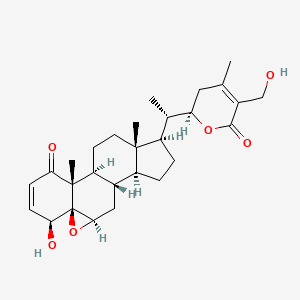

This compound is characterized by its unique structural features, including a lactone side chain, an α,β-unsaturated ketone, and a 5β,6β-epoxide ring. These features contribute to its diverse biological activities. The compound interacts with various cellular targets, influencing multiple signaling pathways involved in cancer progression and other diseases.

Anticancer Properties

Mechanisms of Action:

this compound exhibits potent anticancer properties through several mechanisms:

- Pro-apoptotic Effects: WFA induces apoptosis in cancer cells by activating pathways involving reactive oxygen species (ROS) generation, endoplasmic reticulum stress induction, and p53 activation .

- Cell Cycle Arrest: It has been shown to cause G2/M phase cell cycle arrest in various cancer cell lines .

- Inhibition of Oncogenic Pathways: WFA inhibits key oncogenic pathways by interacting with proteins such as NF-κB, STAT3, and Hsp90, leading to reduced cell proliferation and survival .

Case Studies:

- Breast Cancer: In vitro studies demonstrated that WFA decreased cell viability in breast cancer cell lines (MDA-MB-231, MDA-MB-453, MDA-MB-468, and MCF-7) in a dose-dependent manner. At a concentration of 5 µM for 24 hours, a 50% inhibition of cell viability was observed in MDA-MB-468 cells .

- Ovarian Cancer: WFA treatment resulted in apoptosis through the downregulation of the Notch-3/Akt/Bcl-2 signaling pathway in ovarian cancer cell lines .

- Melanoma: WFA exhibited selective cytotoxicity against melanoma cells via TRIM16-mediated apoptosis .

Immunomodulatory Effects

This compound also demonstrates significant immunomodulatory properties:

- T-cell Proliferation Inhibition: Long-term administration of WFA has been shown to suppress T-cell proliferation and dendritic cell maturation, indicating its potential as an immunosuppressive agent .

- Cytokine-Induced Cell Death Prevention: In mouse and human islet cells, WFA inhibited cytokine-induced apoptosis and NF-κB activation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound:

- Herpes Simplex Virus (HSV): WFA was found to inhibit viral DNA polymerase by binding to critical residues necessary for its function. This suggests its potential as a novel anti-herpetic drug .

Neurological Implications

This compound's effects extend to neurological disorders:

- It has been observed to ameliorate symptoms associated with neurodegenerative diseases by inhibiting acetylcholinesterase activity and modulating neuroinflammatory responses .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propiedades

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRXOUCRJQVYJQ-CKNDUULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-48-2 | |

| Record name | Withaferin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withaferin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | WITHAFERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Withaferin A in cancer cells?

A1: this compound exhibits its anticancer effects through various mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in cancer cells. This effect has been observed in multiple cancer cell lines, including breast [, ], lung [, ], liver [, , ], and myeloma cells [].

- Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation. This effect has been observed in breast cancer cells, where it causes G2/M phase cell cycle arrest [].

- Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis. This effect has been observed in both in vitro and in vivo models of various cancers, including liver cancer [] and cervical cancer [].

- Modulation of Signaling Pathways: this compound interacts with various signaling pathways involved in cell survival, proliferation, and metastasis. Notably, it inhibits the PI3K/Akt pathway [, , , ], Notch signaling [], and the Keap1/Nrf2 pathway [].

Q2: How does this compound impact Epithelial-Mesenchymal Transition (EMT)?

A: this compound has been shown to attenuate EMT, a process associated with cancer cell invasion and metastasis. It achieves this by inhibiting the Keap1/Nrf2 signaling pathway, thereby suppressing the expression of EMT-related proteins like VE-cadherin [].

Q3: Can this compound enhance the efficacy of other anticancer treatments?

A: Yes, this compound has demonstrated synergistic effects when combined with other anticancer therapies. For example, it enhances the efficacy of sorafenib in sorafenib-resistant hepatocellular carcinoma cells [] and increases the sensitivity of glioblastoma cells to EGFR inhibitors like Afatinib and Lapatinib [].

Q4: What is the molecular formula and weight of this compound?

A: this compound possesses the molecular formula C28H38O6 and a molecular weight of 470.6 g/mol. []

Q5: Are there any specific structural features that contribute to the bioactivity of this compound?

A5: Yes, several structural features are crucial for this compound's bioactivity:

- Steroidal Lactone Structure: The core steroidal lactone framework is essential for its binding to various target proteins and enzymes. [, ]

- C-28 Ergostane Network: The presence of a C-28 ergostane network with multiple sites of unsaturation and differential oxygenation contributes to its high reactivity and diverse pharmacological effects. []

- Reactive Groups: The presence of specific reactive groups, such as a lactone ring, an epoxide group, and hydroxyl groups, allows this compound to interact with various cellular targets, including proteins and enzymes. [, ]

Q6: Are there specific challenges in formulating this compound due to its stability?

A: Yes, this compound is known to be heat-labile, posing challenges for formulations requiring heat treatment []. Researchers have explored alternative formulation strategies to overcome this limitation, such as developing sustained-release, multi-layer polymeric implants using polycaprolactone:F68 (PCL:F68) [].

Q7: How does modification of the this compound structure affect its activity?

A: Structural modifications of this compound can significantly impact its activity. For instance, introducing a methoxy group at the 3β position attenuates its anticancer activity compared to the parent compound []. This highlights the importance of specific structural features for this compound's biological activity and the potential for developing more potent and selective derivatives through structural modifications.

Q8: What strategies have been explored to enhance this compound's stability and bioavailability for therapeutic use?

A8: Several strategies have been investigated to improve this compound's stability and bioavailability:

- Encapsulation in Nanocarriers: Encapsulating this compound in nanocarriers like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing its stability, controlling its release, and improving its topical delivery [].

- Development of Stable Analogs: Synthesizing more stable analogs of this compound, such as 3-azido this compound (3-azidoWA), has yielded compounds with potent anti-cancer activity and potentially improved stability profiles [].

Q9: Has this compound shown efficacy in preclinical cancer models?

A: Yes, this compound exhibits significant anticancer activity in various in vivo models. For example, it suppressed tumor growth and metastasis in a nude mouse model of liver cancer [] and enhanced the efficacy of radiation therapy in a mouse model of melanoma [].

Q10: What is known about the safety profile of this compound?

A: While this compound demonstrates promising therapeutic potential, it is crucial to acknowledge its potential toxicity. High doses of this compound have been associated with toxicity in animal models []. Further research is crucial to determine safe and effective dosages for clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.